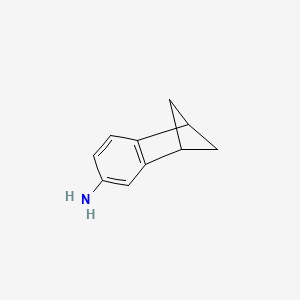
4-((2-Amino-4-chlorophenyl)thio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Amino-4-chlorophenyl)thio)butanoic acid is an organic compound that features a butanoic acid backbone with a 2-amino-4-chlorophenylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid typically involves the reaction of 2-amino-4-chlorothiophenol with butanoic acid derivatives under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the thioether bond between the thiophenol and the butanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Amino-4-chlorophenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
4-((2-Amino-4-chlorophenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid involves its interaction with specific molecular targets. The amino and chlorophenylthio groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-chlorophenyl)thiazole: This compound shares a similar amino and chlorophenyl structure but features a thiazole ring instead of a butanoic acid backbone.
®-Baclofen: This compound has a similar butanoic acid structure but differs in its substituents, featuring a 4-chlorophenyl group.
Uniqueness
4-((2-Amino-4-chlorophenyl)thio)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C10H12ClNO2S |
|---|---|
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
4-(2-amino-4-chlorophenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H12ClNO2S/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,13,14) |
Clave InChI |
WNGWFSMXNVWRPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)



![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)






![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)

